molecular formula C3HF3N2S2 B2909822 2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole CAS No. 1849313-27-4

2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole

Cat. No.: B2909822
CAS No.: 1849313-27-4
M. Wt: 186.17
InChI Key: WYAKJDRROWOPHP-UHFFFAOYSA-N
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Description

2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole (CAS 2172478-92-9) is a high-value heterocyclic building block of significant interest in medicinal chemistry and materials science. This compound features a 1,3,4-thiadiazole core, a bioisostere of pyrimidine, which allows it to potentially disrupt crucial biological processes like DNA replication in cancer cells . The integration of the electron-withdrawing trifluoromethylsulfanyl group enhances the molecule's lipophilicity, which can improve cell membrane permeability and overall bioavailability . The 1,3,4-thiadiazole scaffold is extensively researched for its broad spectrum of biological activities, with numerous studies highlighting its potent antitumor properties against various cancer cell lines, including breast cancer (MCF-7) and human colorectal carcinoma (HCT-116) . This makes it a privileged structure for designing novel anticancer agents. Furthermore, this specific derivative serves as a versatile synthetic intermediate for constructing more complex molecular architectures, such as hybrid molecules and functional polymers. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(trifluoromethylsulfanyl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HF3N2S2/c4-3(5,6)10-2-8-7-1-9-2/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYAKJDRROWOPHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)SC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HF3N2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of trifluoromethylthiol with thiadiazole derivatives. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve catalysts to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .

Scientific Research Applications

2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound featuring a thiadiazole ring with a trifluoromethyl group attached to a sulfur atom. The presence of the trifluoromethyl group enhances its chemical properties, making it valuable in pharmaceuticals and agrochemicals.

Chemical Properties and Reactivity

The trifluoromethyl group in this compound is electron-withdrawing, increasing the electrophilicity of the sulfur atom. This allows the compound to participate in a variety of reactions. Various methods can synthesize this compound, allowing for the introduction of substituents on the thiadiazole ring to tailor the compounds for specific biological activities.

Biological Activities and Applications

This compound derivatives possess diverse biological activities. Research suggests that these compounds exhibit significant potential in pharmaceutical development. The activities are related to the structural features of the thiadiazole ring and the presence of substituents like trifluoromethyl groups. Some applications and activities include:

  • Antimicrobial Derivatives of imidazo[2,1-b][1,3,4]thiadiazoles are explored for their antimicrobial potential .
  • Anticancer 1,3,4-Thiadiazole derivatives have demonstrated anticancer activity against breast cancer cell lines . 1,3,4-Thiadiazole derivatives can be potential anticancer agents .
  • Anti-inflammatory A wide range of biological activities is exhibited by 1,3,4-thiadiazole moiety such as anti-inflammatory .
  • Anticonvulsant Derivatives of 1,3,4-thiadiazole have shown good potency as anticonvulsant agents with less toxicity .
  • Antiviral 2-Trifluoromethylthio-1,3,4-thiadiazole shows antiviral activity, with increased reactivity due to the sulfur.
  • Enzyme Inhibition Studies have demonstrated that this compound interacts with various biomolecules.

Mechanism of Action

The mechanism of action of 2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. This interaction can lead to the modulation of various biochemical pathways, potentially resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key analogs of 1,3,4-thiadiazole derivatives with trifluoromethyl or sulfur-containing substituents, based on the provided evidence:

Compound Name & CAS No. Substituents (Position) Molecular Formula Molecular Weight Key Properties & Applications Biological Activity/Notes
2-(Methylthio)-5-(trifluoromethyl)-1,3,4-thiadiazole (32539-16-5) -SCH₃ (2), -CF₃ (5) C₄H₃F₃N₂S₂ 200.20 Density: 1.559 g/cm³; Bp: 196.7°C; Used as agrochemical intermediate. Not explicitly reported; sulfur groups may influence toxicity.
2-(Methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole (27603-25-4) -SO₂CH₃ (2), -CF₃ (5) C₄H₃F₃N₂O₂S₂ 232.20 Higher polarity due to sulfonyl group; used in pharmaceuticals. Sulfonyl derivatives often exhibit modified pharmacokinetics.
2-Amino-5-(trifluoromethyl)-1,3,4-thiadiazole (10444-89-0) -NH₂ (2), -CF₃ (5) C₃H₂F₃N₃S 169.13 Enhanced hydrogen-bonding capacity; potential antiviral activity. Amino derivatives show 5x activity over parent compounds .
5-(Trifluoromethyl)-1,3,4-thiadiazol-2(3H)-one -CF₃ (5), ketone (2) C₃HF₃N₂OS 170.11 Polar; studied for medicinal chemistry applications. Ketone group may modulate electronic properties and reactivity.

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups : The -SCF₃ group in the target compound increases lipophilicity (logP ~2.3) compared to -SO₂CH₃ (higher polarity) or -NH₂ (hydrogen bonding) .
  • Thermal Stability : Methylthio (-SCH₃) derivatives exhibit lower boiling points (~197°C) than sulfonyl analogs, which likely have higher melting points due to stronger intermolecular forces .
  • Synthetic Accessibility : 2-(Methylthio) derivatives are synthesized via cyclization of methyldithiocarbazinate with trifluoroacetic acid, while sulfonyl groups require oxidation steps .

Biological Activity

2-[(Trifluoromethyl)sulfanyl]-1,3,4-thiadiazole is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. Characterized by a thiadiazole ring and a trifluoromethyl group, this compound exhibits unique reactivity and potential applications in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the electrophilicity of the sulfur atom, which plays a crucial role in its biological interactions.

Chemical Structure

The molecular structure of this compound includes:

  • A five-membered ring containing two nitrogen atoms and three carbon atoms.
  • A trifluoromethyl group (–CF₃) attached to a sulfur atom.

Biological Activities

Research indicates that derivatives of this compound exhibit significant biological activities, including:

  • Anticancer Activity : Several studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. Notably, compounds with substituents on the thiadiazole ring have shown enhanced activity against breast cancer cell lines such as MDA-MB-231 and MCF-7 .
  • Antimicrobial Properties : The compound has been evaluated for its efficacy against bacterial and fungal strains. Its structural features contribute to its ability to disrupt microbial cell membranes .
  • Anti-inflammatory Effects : Some derivatives have shown selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), indicating potential as anti-inflammatory agents comparable to established drugs like celecoxib .

Anticancer Studies

A study focused on the synthesis of 1,3,4-thiadiazole derivatives revealed that certain compounds exhibited IC₅₀ values lower than reference drugs when tested against breast cancer cell lines. For instance:

  • Compound with a 2-trifluoromethyphenylamino substituent demonstrated strong anticancer activity against MCF-7 cells .

The mechanism through which this compound exerts its biological effects involves:

  • Interaction with specific biomolecules leading to apoptosis in cancer cells.
  • Inhibition of key enzymes involved in inflammatory pathways .

Comparative Analysis

The following table compares this compound with other related compounds based on their biological activities:

Compound NameStructureBiological ActivityUnique Features
1,3,4-ThiadiazoleBasic structure without substitutionsAntimicrobialSimple structure; less potent
2-Amino-1,3,4-thiadiazoleContains an amino groupAnticonvulsantEnhanced solubility
5-Methyl-1,3,4-thiadiazoleMethyl substitution at position 5AnticancerImproved lipophilicity
2-Trifluoromethylthio-1,3,4-thiadiazoleSimilar but with sulfur substitutionAntiviralIncreased reactivity due to sulfur
This compound Contains trifluoromethyl group Anticancer, antimicrobial Enhanced reactivity and biological profile

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